molecular formula C18H23NO5S B303306 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide

Cat. No. B303306
M. Wt: 365.4 g/mol
InChI Key: NVASHHDMDXQWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide, also known as MTPEB, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. MTPEB is a small molecule that has shown promise in various scientific research studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is not yet fully understood. However, it is believed that 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide acts by inhibiting certain enzymes and proteins that are involved in various cellular processes. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has several advantages for lab experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is a small molecule that can easily penetrate cell membranes, which makes it a useful tool for studying cellular processes. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide is also stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for scientific research. However, 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide also has some limitations for lab experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has low solubility in water, which can make it difficult to work with in some experiments. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide also has a short half-life, which can make it difficult to study its effects over long periods of time.

Future Directions

There are several future directions for the study of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. One future direction is the development of new drugs based on the chemical structure of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to explore its potential applications in clinical settings. Another future direction is the study of the mechanism of action of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. Further research is needed to fully understand how 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide interacts with cellular processes and how it produces its biochemical and physiological effects. Finally, future research is needed to explore the potential side effects of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide and to develop strategies for minimizing these side effects in clinical settings.

Synthesis Methods

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with 4-methylphenethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to form 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide. The synthesis of 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been well-documented in the scientific literature, and various modifications to the synthesis method have been explored to optimize the yield and purity of the compound.

Scientific Research Applications

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various scientific research studies. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders.

properties

Product Name

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide

Molecular Formula

C18H23NO5S

Molecular Weight

365.4 g/mol

IUPAC Name

4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C18H23NO5S/c1-13-5-8-15(9-6-13)25(20,21)19-12-11-14-7-10-16(22-2)18(24-4)17(14)23-3/h5-10,19H,11-12H2,1-4H3

InChI Key

NVASHHDMDXQWPG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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